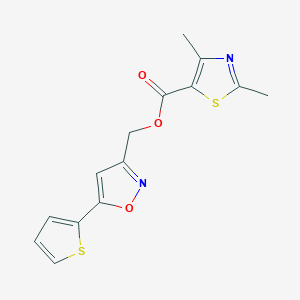

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate” is a complex organic molecule that contains several interesting functional groups . It has an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a thiophen group, which is a five-membered ring containing four carbon atoms and a sulfur atom. The molecule also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several heterocyclic rings (rings that contain atoms other than carbon, such as nitrogen, oxygen, or sulfur). These rings are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The presence of multiple heterocycles in the molecule suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoxazole, thiophen, and thiazole rings could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Isoxazole Compounds

Field of Study

Isoxazole compounds are studied in the field of drug discovery .

Application

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in drug discovery due to its enormous significance .

Results or Outcomes

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Thiazole Compounds

Field of Study

Thiazole compounds are studied in the field of medicinal chemistry .

Application

Thiazole compounds are known to exhibit a wide spectrum of biological activities and therapeutic potential . They are related to various drug molecules with lesser side effects .

Results or Outcomes

The outcomes of using thiazole compounds can vary greatly depending on the specific application. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

However, both isoxazole and thiazole rings are found in various biologically active compounds and drugs. They are often used in medicinal chemistry for their diverse biological activities. For example, isoxazole rings are found in anti-inflammatory drugs like valdecoxib and parecoxib, while thiazole rings are found in antibiotics like penicillin and cephalosporin.

Isoxazole Derivatives

Field of Study

Isoxazole derivatives are studied in the field of drug discovery .

Application

Isoxazole derivatives are used as an antibiotic and anti-proliferative agent . They are also used in industrial applications such as corrosion inhibitor or catalyst for polymerization processes .

Methods of Application

The synthetic approach towards the preparation of target compounds is based on Van Leusen reaction . By following this reaction, oxazoles containing the pertinent heterocyclic systems were obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) .

Results or Outcomes

Thiazole Derivatives

Field of Study

Thiazole derivatives are studied in the field of medicinal chemistry .

Application

Thiazole derivatives show different biological activities such as anticancer , as potential HDAC inhibitors , antioxidant , antibacterial , and antimicrobial activity .

Methods of Application

A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

Orientations Futures

Propriétés

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-8-13(21-9(2)15-8)14(17)18-7-10-6-11(19-16-10)12-4-3-5-20-12/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQZZWNHYVNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)